molecular formula C21H21N3O B2993120 1-methyl-3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide CAS No. 1206987-90-7

1-methyl-3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2993120
CAS RN: 1206987-90-7
M. Wt: 331.419
InChI Key: GVHHIJFJHAJSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21N3O and its molecular weight is 331.419. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis

The synthesis of pyrazole amides, including derivatives structurally related to the specified compound, has been explored using microwave-assisted techniques. This method provides a rapid and efficient pathway to obtain compounds with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities, showcasing the broad application in agricultural and pharmaceutical research (Jun Hu et al., 2011).

Anticancer and Antioxidant Activities

Research into tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has shown promising tumor inhibitory and antioxidant activities. These findings highlight the compound's potential in developing new therapeutic agents against various cancers and oxidative stress-related disorders (N. Hamdy et al., 2013).

DNA/Protein Interaction and Cytotoxicity

Ni(II) complexes with Schiff base ligands derived from pyrazole carboxylates have been studied for their interaction with DNA/proteins and their cytotoxic effects against cancer cell lines. This research underscores the compound's utility in understanding cellular mechanisms and developing cancer treatments (Hui Yu et al., 2017).

Histamine H3 Receptor Antagonists

The design and synthesis of novel series of histamine H3 receptor antagonists have included structural elements akin to the specified compound, indicating its potential use in creating new drugs for neurological and psychiatric disorders (Zhongli Gao et al., 2015).

Anticancer Evaluation

The synthesis of compounds for anticancer evaluation, including (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, has been pursued, demonstrating the compound's relevance in cancer research and potential therapeutic applications (R. S. Gouhar & Eman M. Raafat, 2015).

properties

IUPAC Name

2-methyl-5-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-24-20(14-19(23-24)16-9-3-2-4-10-16)21(25)22-18-13-7-11-15-8-5-6-12-17(15)18/h2-6,8-10,12,14,18H,7,11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHHIJFJHAJSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.